molecular formula C12H17NO4 B14516998 2-(2-Methoxyethoxy)-N-(2-methoxyphenyl)acetamide CAS No. 62593-53-7

2-(2-Methoxyethoxy)-N-(2-methoxyphenyl)acetamide

Katalognummer: B14516998
CAS-Nummer: 62593-53-7
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: URRKZSGXSFZTGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methoxyethoxy)-N-(2-methoxyphenyl)acetamide is an organic compound with the molecular formula C11H15NO4 It is characterized by the presence of methoxyethoxy and methoxyphenyl groups attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)-N-(2-methoxyphenyl)acetamide typically involves the reaction of 2-methoxyphenylamine with 2-(2-methoxyethoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxyethoxy)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.

    Reduction: Formation of 2-(2-methoxyethoxy)-N-(2-methoxyphenyl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxyethoxy)-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxyethoxy)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The methoxy groups may enhance the compound’s ability to penetrate biological membranes, while the acetamide group can form hydrogen bonds with target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Methoxyethoxy)ethanol: Similar in structure but lacks the acetamide group.

    2-Methoxy-N-(2-methoxyphenyl)acetamide: Similar but lacks the methoxyethoxy group.

    N-(2-Methoxyphenyl)acetamide: Similar but lacks both methoxyethoxy groups.

Uniqueness

2-(2-Methoxyethoxy)-N-(2-methoxyphenyl)acetamide is unique due to the presence of both methoxyethoxy and methoxyphenyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

62593-53-7

Molekularformel

C12H17NO4

Molekulargewicht

239.27 g/mol

IUPAC-Name

2-(2-methoxyethoxy)-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C12H17NO4/c1-15-7-8-17-9-12(14)13-10-5-3-4-6-11(10)16-2/h3-6H,7-9H2,1-2H3,(H,13,14)

InChI-Schlüssel

URRKZSGXSFZTGK-UHFFFAOYSA-N

Kanonische SMILES

COCCOCC(=O)NC1=CC=CC=C1OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.